5,5'-Thiodisalicylic acid

Catalog No.
S1540111
CAS No.
1820-99-1
M.F
C14H10O6S
M. Wt
306.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Thiodisalicylic acid

CAS Number

1820-99-1

Product Name

5,5'-Thiodisalicylic acid

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid

Molecular Formula

C14H10O6S

Molecular Weight

306.29 g/mol

InChI

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)

InChI Key

DWMJRSPNFCPIQN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

5,5'-Thiodisalicylic acid is an organosulfur compound characterized by its unique structure, which features two salicylic acid units linked by a sulfur atom. The molecular formula for 5,5'-Thiodisalicylic acid is C13_{13}H10_{10}O4_4S. This compound exhibits both carboxyl and sulfhydryl functional groups, making it a versatile entity in organic chemistry. It typically appears as a yellow solid that is slightly soluble in water but more soluble in organic solvents like dimethyl sulfoxide.

There's no widely reported information on the specific mechanism of action for 5,5’-thiodisalicylic acid. However, similar molecules with a central sulfur atom have been studied for their potential to bind to metal ions and enzymes, potentially affecting their activity [].

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Reduction: The sulfur atom can undergo reduction reactions, potentially forming thiols.
  • Condensation Reactions: It can react with activated methylene compounds in Claisen-type condensations, leading to the formation of larger molecular structures.

Research indicates that 5,5'-Thiodisalicylic acid possesses significant biological activities:

  • Antioxidant Properties: It can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound has been noted for its potential to reduce inflammation, making it relevant in therapeutic contexts.
  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

The synthesis of 5,5'-Thiodisalicylic acid can be achieved through several methods:

  • From Salicylic Acid: A common method involves the reaction of salicylic acid with sulfur dichloride followed by hydrolysis.
  • Via Thiosalicylic Acid: Thiosalicylic acid can be reacted with another salicylic acid molecule under specific conditions to yield 5,5'-Thiodisalicylic acid.
  • Using Diazotization: A more complex method involves diazotization of anthranilic acid followed by treatment with sodium sulfide.

5,5'-Thiodisalicylic acid finds applications across various fields:

  • Pharmaceuticals: It is explored as a potential drug candidate for treating conditions like atherosclerosis and cancer due to its biological activities.
  • Dyes and Pigments: The compound serves as a precursor for synthesizing thioindigo dyes, which are used in textiles and art.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other organosulfur compounds.

Studies have shown that 5,5'-Thiodisalicylic acid interacts with various biological molecules:

  • Drug Interactions: It may enhance or inhibit the effects of certain medications, particularly anticoagulants and analgesics.
  • Biochemical Pathways: The compound can influence metabolic pathways involving reactive oxygen species and inflammatory mediators.

Several compounds share structural or functional similarities with 5,5'-Thiodisalicylic acid. Here are some notable examples:

Compound NameStructural SimilarityUnique Features
Thiosalicylic AcidContains sulfur and carboxyl groupsUsed as an analgesic and anti-inflammatory agent .
Salicylic AcidContains carboxyl groupKnown for its use in acne treatment and as an anti-inflammatory .
Dithiosalicylic AcidTwo sulfur atomsLess commonly used but studied for its potential applications in materials science .
Mercaptobenzoic AcidContains thiol groupExhibits strong chelating properties .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1820-99-1

Wikipedia

Benzoic acid, 3,3'-thiobis[6-hydroxy-

General Manufacturing Information

Benzoic acid, 3,3'-thiobis[6-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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